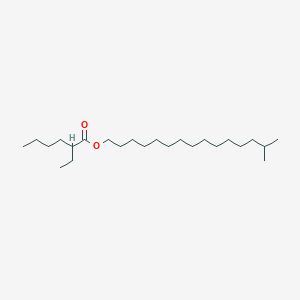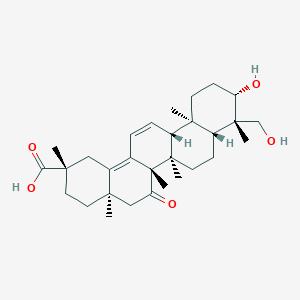
Glnsf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glnsf, also known as glutamine synthetase, is an enzyme that plays a crucial role in the synthesis of glutamine from glutamate. Glutamine is a non-essential amino acid that is involved in a variety of cellular processes, including protein synthesis, energy metabolism, and immune function. Glnsf is widely studied in the scientific community due to its importance in maintaining cellular homeostasis.
科学的研究の応用
Glnsf is widely studied in the scientific community due to its importance in maintaining cellular homeostasis. It is involved in a variety of cellular processes, including protein synthesis, energy metabolism, and immune function. Glnsf has been implicated in the pathogenesis of a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Researchers are studying the role of Glnsf in these diseases to develop new treatments and therapies.
作用機序
Glnsf catalyzes the transfer of an amino group from glutamate to ammonia, forming Glnsf. This reaction requires ATP and magnesium ions as cofactors. Glnsf is regulated by a variety of factors, including the availability of substrates, the concentration of Glnsf, and the activity of other enzymes involved in the Glnsf synthesis pathway. Glnsf is also regulated by post-translational modifications, including phosphorylation and acetylation.
生化学的および生理学的効果
Glnsf plays a crucial role in maintaining cellular homeostasis. It is involved in a variety of cellular processes, including protein synthesis, energy metabolism, and immune function. Glutamine, the product of Glnsf catalysis, is a non-essential amino acid that is involved in a variety of metabolic processes. Glutamine is a major source of energy for rapidly dividing cells, such as cancer cells. Glutamine is also involved in the regulation of immune function, the maintenance of gut integrity, and the prevention of muscle wasting.
実験室実験の利点と制限
Glnsf is widely studied in the laboratory due to its importance in maintaining cellular homeostasis. The advantages of studying Glnsf include its involvement in a variety of cellular processes, its regulation by a variety of factors, and its importance in the pathogenesis of a variety of diseases. The limitations of studying Glnsf include the complexity of its regulation and the difficulty of studying its function in vivo.
将来の方向性
There are many future directions for the study of Glnsf. Researchers are studying the role of Glnsf in the pathogenesis of a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. They are also studying the regulation of Glnsf by post-translational modifications, including phosphorylation and acetylation. Future studies may also focus on the development of new treatments and therapies for diseases that involve Glnsf.
合成法
Glnsf is synthesized by a variety of organisms, including bacteria, fungi, plants, and animals. The synthesis of Glnsf involves the transfer of an amino group from glutamate to ammonia, forming Glnsf. This reaction is catalyzed by Glnsf, which requires ATP and magnesium ions as cofactors. The synthesis of Glnsf is regulated by a variety of factors, including the availability of substrates, the concentration of Glnsf, and the activity of other enzymes involved in the Glnsf synthesis pathway.
特性
CAS番号 |
139163-14-7 |
|---|---|
製品名 |
Glnsf |
分子式 |
C30H44O5 |
分子量 |
484.7 g/mol |
IUPAC名 |
(2S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aS)-10-hydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-6-oxo-3,4,5,6a,7,8,8a,10,11,12-decahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-25-13-14-26(2,24(34)35)15-19(25)18-7-8-21-27(3)11-10-22(32)28(4,17-31)20(27)9-12-29(21,5)30(18,6)23(33)16-25/h7-8,20-22,31-32H,9-17H2,1-6H3,(H,34,35)/t20-,21-,22+,25-,26+,27+,28-,29-,30+/m1/s1 |
InChIキー |
RHNWRQKXTGXIPM-MVKBXWJFSA-N |
異性体SMILES |
C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O |
SMILES |
CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O |
正規SMILES |
CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O |
同義語 |
GLNSF glyyunnansapogenin F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



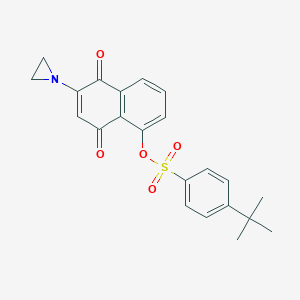
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
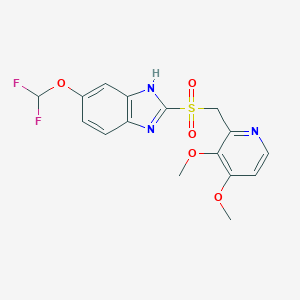
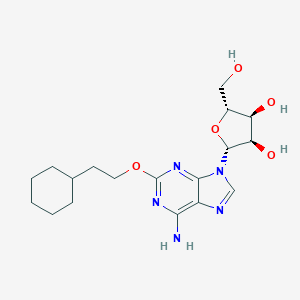
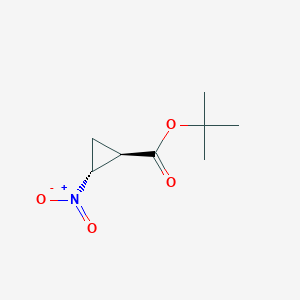
![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)
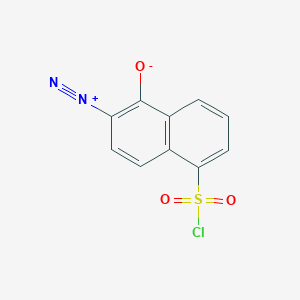
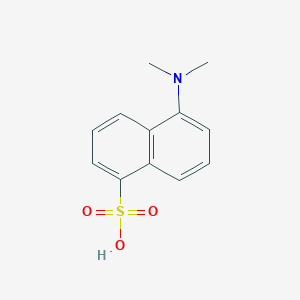
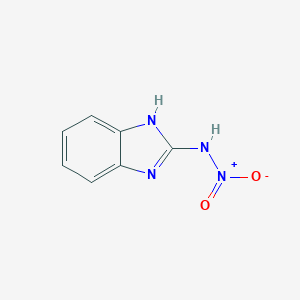
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
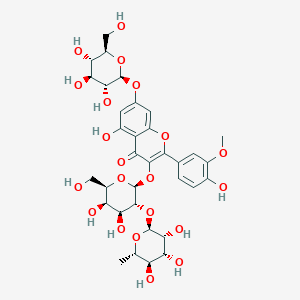
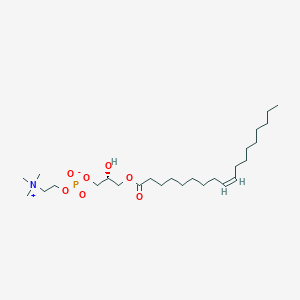
![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)
